

Part 1: Chemical Identity & Structural Specifications[1]

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Compound of Interest

Compound Name: 1-Boc-3-aminopiperidine
CAS No.: 144243-24-3; 184637-48-7;
188111-79-7; 625471-18-3
Cat. No.: B2459953

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The precise identification of stereoisomers is critical, as the biological activity of piperidine-based drugs often hinges on the chirality at the C3 position.

Table 1: Core Chemical Data



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Table 2: CAS Registry Numbers (Isomer Specificity)



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*Critical Note on Regioisomerism: Researchers frequently confuse **1-Boc-3-aminopiperidine** with its regioisomer, 3-(Boc-amino)piperidine (CAS: 309956-78-3). [1][2] * 1-Boc: Ring Nitrogen = Protected; Exocyclic Amine = Free.[1][2] (Target of this guide)*

- *3-Boc: Ring Nitrogen = Free; Exocyclic Amine = Protected.[1][2] (Used for coupling the ring to scaffolds like Alogliptin).*
- *Verification: Always check the ¹H NMR signal for the tert-butyl group.[1][2] In 1-Boc, the carbamate is attached to the ring nitrogen, influencing the chemical shift of the α-protons (C2 and C6 positions).[2]*

Part 2: Synthetic Methodologies & Protocols[2][4]

The synthesis of **1-Boc-3-aminopiperidine** requires navigating the differential reactivity of two nitrogen atoms.[1][2] Below are the two primary industrial and laboratory protocols.

Protocol A: Selective Protection (The "Kinetic Control" Route)

Direct reaction of 3-aminopiperidine with Boc anhydride often yields a mixture of products. To achieve high selectivity for the N1 position (ring nitrogen), pH control is paramount because the secondary ring amine is more nucleophilic than the primary exocyclic amine under neutral conditions.

Step-by-Step Methodology:

- Starting Material: Dissolve 3-aminopiperidine dihydrochloride (1.0 equiv) in a mixture of Dichloromethane (DCM) and Triethylamine (TEA).
- Base Modulation: Add TEA (2.2 equiv) slowly at 0°C. The goal is to liberate the free base.
- Controlled Addition: Dissolve Di-tert-butyl dicarbonate (Boc₂O, 0.95 equiv) in DCM. Add this solution dropwise over 2 hours at -10°C.
 - Mechanism:[2][4][5][6][7] At lower temperatures, the sterically less hindered secondary amine (ring N) reacts faster than the primary amine.[2]
- Quench & Workup: Wash with 5% citric acid (to remove unreacted amine) followed by brine. Dry over Na₂SO₄. [1][2]
- Purification: Silica gel chromatography (Eluent: 5-10% Methanol in DCM with 1% NH₄OH).

Protocol B: The Reductive Hydrogenation Route (High Purity)

This method avoids regioisomer issues by starting from a pyridine precursor.[2]

Step-by-Step Methodology:

- Precursor: Start with 3-aminopyridine.
- Protection: React 3-aminopyridine with Benzyl chloroformate (Cbz-Cl) to protect the exocyclic amine -> N-Cbz-3-aminopyridine.[1][2]
- Quaternization: React the ring nitrogen with Benzyl bromide -> N-Benzyl-3-(Cbz-amino)pyridinium salt.[1][2]

- Reduction: Hydrogenation (H_2 , Pd/C, 50 psi) reduces the pyridine ring to piperidine and removes the Cbz/Benzyl groups simultaneously? Correction: This fully deprotects.[1][2]
 - Refined Route: To get 1-Boc, start with 3-aminopyridine.[1][2]
 - Step 1: Hydrogenation of 3-aminopyridine using Rh/Al₂O₃ in acetic acid -> 3-aminopiperidine.[1][2]
 - Step 2: Selective protection using Copper(II) chelation.[1][2]
 - Complex 3-aminopiperidine with Cu(II) salts.[1][2] The primary amine coordinates tightly to the metal, leaving the secondary ring amine exposed.
 - Add Boc₂O.[1][2]
 - Decomplex with EDTA/Na₂S.[1][2] This yields exclusively **1-Boc-3-aminopiperidine**. [1][2][3]

Part 3: Visualization of Synthetic Logic

The following diagram illustrates the critical decision pathways in synthesizing and utilizing this scaffold.



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Figure 1: Synthetic pathway comparison emphasizing the Copper(II) chelation strategy for high regioselectivity.[2]

Part 4: Applications in Drug Discovery[3]

1-Boc-3-aminopiperidine serves as a "unidirectional" scaffold.[1][2] Because the ring nitrogen is capped, chemistry is forced exclusively onto the exocyclic amine.[2]

1. Kinase Inhibitor Development: In the synthesis of PI3K δ or CHK1 inhibitors, the free primary amine of **1-Boc-3-aminopiperidine** is often reacted with chloropyrimidines or aryl halides via S_NAr reactions.[1][2] Once the "right-hand" side of the molecule is established, the Boc group is removed (using TFA or HCl/Dioxane) to liberate the piperidine nitrogen. This secondary amine is then coupled to a "left-hand" tail to optimize solubility and pharmacokinetic properties.[1][2]

2. Distinction from DPP-4 Inhibitor Synthesis: While drugs like Alogliptin contain a 3-aminopiperidine moiety, they typically utilize the (R)-3-(Boc-amino)piperidine isomer during synthesis.[1][2][8] In Alogliptin, the ring nitrogen bonds to the uracil core.[2] If a researcher used **1-Boc-3-aminopiperidine**, the ring nitrogen would be blocked, preventing attachment to the drug core.[1][2]

- Use Case for 1-Boc: When the drug design requires the piperidine ring to act as a linker, and the exocyclic amine must be derivatized first.

Part 5: Quality Control & Handling[2]

Storage & Stability:

- Hygroscopicity: Moderately hygroscopic.[1][2] Store under nitrogen or argon.[1][2]
- Temperature: 2-8°C is recommended for long-term storage to prevent slow oxidation or carbamate degradation.[1]

Analytical Validation:

- 1H NMR ($CDCl_3$): Look for the tert-butyl singlet at ~1.45 ppm.[1][2] The C3-H proton (chiral center) typically appears as a multiplet around 2.8–3.0 ppm.[1][2]
- Chiral HPLC: Essential for enantiopure batches.[1][2]

- Column: Chiralpak AD-H or OD-H.[1][2]
- Mobile Phase: Hexane/Isopropanol (90:[2]10) with 0.1% Diethylamine.[1][2]

References

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